molecular formula C6H6N2O3 B13025092 6-Methyl-4-nitropyridin-2(1H)-one

6-Methyl-4-nitropyridin-2(1H)-one

Cat. No.: B13025092
M. Wt: 154.12 g/mol
InChI Key: XSFPZYBOJWUEEM-UHFFFAOYSA-N
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Description

6-Methyl-4-nitropyridin-2(1H)-one is a valuable nitropyridine derivative serving as a key synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring a nitro group at the 4-position, makes it a versatile building block for constructing complex nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery . Researchers utilize this compound in the synthesis of indolizine frameworks, a class of structures found in many alkaloids and biologically active molecules . The strategic use of this compound in multi-step synthesis allows for the exploration of novel chemical space in the development of pharmaceutical candidates. Its applications are strictly for laboratory research purposes. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

6-methyl-4-nitro-1H-pyridin-2-one

InChI

InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)3-6(9)7-4/h2-3H,1H3,(H,7,9)

InChI Key

XSFPZYBOJWUEEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization and Nitration Routes

One classical approach involves the cyclization of precursors such as acetylacetone with nitroacetamide to form nitropyridinone rings substituted with methyl and nitro groups. This method was reported to yield 6-methyl-4-nitropyridin-2(1H)-one and related isomers, although yields can be moderate (approximately 25–37%) due to challenges in purification and side reactions.

  • Nitroacetamide synthesis is a critical step, often derived from isonitroacetoacetic ester, which is hazardous due to its explosive potential at temperatures above 100 °C and its propensity for self-ignition upon air exposure.
  • The cyclization proceeds under controlled heating, and the product isolation requires careful recrystallization, typically from acetone, where solubility issues can reduce yield.

Diazotization of Amino-Nitro Precursors

Another synthetic route involves diazotization of 2-amino-3(5)-nitro-6-picolines , which converts amino groups to hydroxy groups, facilitating the formation of the pyridin-2-one ring system with nitro and methyl substituents.

  • This method allows access to positional isomers of methyl-nitropyridinones.
  • Yields reported for these transformations range from 25% to 32%, with purity dependent on the diazotization conditions and subsequent purification steps.

Nitration of Methylpyridinones

Direct nitration of methyl-substituted pyridin-2-one derivatives is another viable approach. For example, nitration of Guaresci pyridine derivatives followed by hydrolysis can yield this compound.

  • This two-step process includes nitration under acidic conditions and subsequent removal of functional groups such as cyano groups.
  • Yields can be limited (around 19–47%) due to solubility challenges in both acidic and alkaline media during hydrolysis and neutralization.

Reaction Conditions and Optimization

Method Key Reagents/Conditions Yield (%) Notes
Cyclization of acetylacetone + nitroacetamide Heating with nitroacetamide, careful temperature control 25–37 Nitroacetamide is hazardous; product purification limited by solubility in acetone
Diazotization of amino-nitro picolines Sodium nitrite, acid medium, low temperature 25–32 Sensitive to reaction conditions; positional isomers formed
Nitration of Guaresci pyridine derivatives Mixed nitric/sulfuric acid, hydrolysis in diluted sulfuric acid 19–47 Hydrolysis step yields affected by solubility; requires careful neutralization

Alternative Synthetic Techniques

Hydrazinolysis Method (Related Compounds)

While specific reports on this compound hydrazinolysis are limited, analogous nitropyridinone derivatives such as 5-methyl-4-nitropyridin-2(1H)-one can be prepared via hydrazinolysis of nitropyridinone precursors with hydrazine hydrate. This method facilitates ring transformations and functional group modifications but is more common for related positional isomers.

Phenacylation Attempts

Attempts to functionalize 6-methyl-beta-nitropyridin-2-one derivatives via phenacyl bromide reactions have been explored, but yields were extremely low (around 6–8%), indicating limited utility for direct functionalization of the nitropyridinone core via this pathway.

Analytical and Purification Considerations

  • Purification : Recrystallization from acetone or chromatography on silica gel are common, though solubility issues often reduce isolated yields.
  • Characterization : The compounds are typically characterized by ^1H-NMR, showing characteristic aromatic and methyl proton signals, and by melting point determination.
  • Spectroscopic Data : Proton NMR spectra reveal singlets corresponding to methyl groups at position 6 and aromatic protons adjacent to nitro and keto groups, confirming substitution patterns.

Summary Table of Preparation Methods

Preparation Method Starting Material(s) Key Reaction Steps Yield Range (%) Advantages Limitations
Cyclization of acetylacetone + nitroacetamide Acetylacetone, nitroacetamide Cyclization under heat 25–37 Direct formation of nitropyridinone Hazardous nitroacetamide; purification issues
Diazotization of amino-nitro picolines 2-Amino-3(5)-nitro-6-picolines Diazotization with sodium nitrite 25–32 Access to isomers Sensitive reaction conditions
Nitration of Guaresci pyridine derivatives Guaresci pyridine Nitration, hydrolysis in acid 19–47 Established nitration method Low hydrolysis yield; solubility problems
Hydrazinolysis (related compounds) Nitropyridinone derivatives Reaction with hydrazine hydrate Not reported for 6-methyl isomer Useful for ring transformations Limited data for 6-methyl derivative
Phenacylation of nitropyridinones 6-Methyl-beta-nitropyridin-2-one Reaction with phenacyl bromides 6–8 Functionalization potential Very low yield

Research Findings and Practical Notes

  • The low yields in many synthetic routes are often attributed to the high solubility of products in solvents like acetone and methanol , complicating recrystallization and isolation.
  • Safety concerns arise from intermediates such as isonitroacetoacetic ester and nitroacetamide , which are prone to detonation and self-ignition, requiring strict temperature control and handling under inert atmospheres.
  • Optimization of reaction parameters such as temperature, solvent choice, and reaction time is critical to improving yields and purity.
  • The diazotization method offers a relatively straightforward approach to positional isomers but requires careful control to avoid side reactions.
  • Industrial scale-up would benefit from continuous flow techniques and alternative nitration strategies to minimize hazardous intermediates and improve reproducibility.

This comprehensive analysis of the preparation methods for this compound integrates data from peer-reviewed studies and patent literature, providing a professional and authoritative resource for researchers in synthetic organic chemistry.

Chemical Reactions Analysis

Cyclization Reactions

This compound undergoes cyclization under controlled conditions to form fused heterocycles. Key examples include:

Reaction Type Conditions Products Yield Source
Diazotation/CyclizationAcetylacetone + nitroacetamide4,6-Dimethyl-3-nitropyridin-2-one37%
PhenacylationPhenacyl bromides in polar solventsSubstituted pyridinone derivatives<25%
  • Low yields in phenacylation (e.g., 19–25%) are attributed to solubility challenges during recrystallization .

  • Ultrasound irradiation in ethanol enhances reaction efficiency for pyridin-2(1H)-one derivatives .

Nucleophilic Substitution

The nitro and methyl groups facilitate regioselective substitution:

Key Reagents and Outcomes

Reagent Position Modified Product Conditions
Hydrazine hydrateNitro groupPyrazole derivativesReflux in ethanol
Phenacyl bromidesC-4 positionPhenacyl-substituted pyridinonesK₂CO₃/DMF, 80°C
  • Substitution at the nitro group requires strong nucleophiles (e.g., amines) due to electron-withdrawing effects.

Nitro Group Reduction

Reducing Agent Product Application Source
H₂/Pd-C4-Aminopyridin-2-one derivativesAntiviral agents (HIV-1 RT inhibition)
LiAlH₄Intermediate aminesPrecursors for bioactive molecules
  • Reduced derivatives like 4-aminopyridin-2-ones show IC₅₀ values as low as 0.2 nM against HIV-1 in cellular assays .

Methyl Group Oxidation

Oxidizing Agent Product Notes
KMnO₄ (acidic)4-Nitro-6-carboxypyridin-2-oneLimited practicality due to side reactions

Biochemical Interactions

Derivatives of 6-methyl-4-nitropyridin-2(1H)-one exhibit significant biological activity:

Activity Mechanism Key Findings Source
Antiviral (HIV-1)Non-competitive RT inhibitionIC₅₀: 0.2–6 nM in CEM-SS cells
CytoprotectiveROS scavenging via DPPH/ABTS radical quenching70–85% cell viability in hyperviscosity models
NeurotropicModulation of GABAergic pathwaysSuperior to mexidol in light–dark box tests

Comparative Reaction Yields

A synthesis comparison highlights challenges in scalability:

Synthetic Route Key Step Yield Limitation
Diazotation of 2-amino-picolinesCyclization with nitroacetamide25–32%Solubility issues in acetone
Guaresci pyridine nitrationHydrolysis of nitropyridines19%Low yield due to acidic conditions

Mechanistic Insights

  • Nitro Group Reactivity : The nitro group’s electron-withdrawing nature directs electrophilic substitution to the C-3 and C-5 positions .

  • Reduction Pathways : Nitro-to-amine conversion generates intermediates that bind HIV-1 reverse transcriptase via hydrophobic and π-stacking interactions .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 6-Methyl-4-nitropyridin-2(1H)-one typically involves the nitration of 6-methylpyridin-2(1H)-one using a mixture of concentrated nitric acid and sulfuric acid. This method ensures selective introduction of the nitro group at the 4th position of the pyridine ring. In industrial settings, continuous flow nitration processes are employed to enhance efficiency and yield.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Reduction : The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
  • Substitution : The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
  • Oxidation : The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions include:

  • Reduction : 6-Methyl-4-aminopyridin-2(1H)-one
  • Substitution : Various substituted pyridinones
  • Oxidation : 6-Carboxy-4-nitropyridin-2(1H)-one.

Research has indicated that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its biological activity is attributed to the nitro group, which can undergo bioreduction to form reactive intermediates capable of interacting with cellular components such as enzymes or receptors .

Case Studies on Biological Applications

  • Antimicrobial Activity : In vitro studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
  • Anticancer Potential : A study highlighted its derivatives' efficacy in inhibiting cancer cell proliferation. Molecular docking studies indicated that these compounds have high affinity for specific cancer-related targets, suggesting their potential as lead compounds in drug development .
  • Cytoprotective Effects : Some derivatives demonstrated cytoprotective activity under conditions simulating oxidative stress, indicating their potential use in therapies aimed at protecting cells from damage during disease processes .

Industrial Applications

In addition to its biological applications, this compound is utilized in various industrial processes:

  • Dyes and Pigments : The compound serves as an intermediate in synthesizing dyes and pigments due to its stable chemical structure and reactivity.
  • Pharmaceuticals : It is explored as a precursor for developing new pharmaceuticals, particularly in creating novel compounds with enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of 6-Methyl-4-nitropyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 5-Methyl-4-nitropyridin-2(1H)-one

The 5-methyl isomer (CAS 1416354-34-1) shares the same molecular formula (C₆H₆N₂O₃) and weight (154.12 g/mol) as the 6-methyl analog. Key differences arise from substituent positioning:

  • LogP and Solubility : The 5-methyl isomer has a calculated LogP of 1.527, suggesting moderate lipophilicity . The 6-methyl derivative’s LogP may differ due to positional effects, impacting bioavailability.
  • Synthetic Accessibility: Neither isomer’s synthetic yields are explicitly reported, but low yields (19–23%) for related 6-methyl-4-(trifluoromethyl)pyridin-2(1H)-ones highlight challenges in methyl-substituted pyridinone synthesis .

4-Substituted Pyridinones

  • 4-Amino-6-fluoropyridin-2(1H)-one (CAS 105252-99-1): Substituent Effects: Replacing the nitro group with an amino group increases basicity, while the 6-fluoro atom enhances electronegativity. This compound’s purity (95%+) and commercial availability suggest its utility in pharmaceutical research .
  • 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one :

    • Physical Properties : The trifluoromethyl group increases hydrophobicity (higher LogP) compared to nitro derivatives. For example, 5,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one (Compound 6) was synthesized in 19% yield, reflecting synthetic hurdles .
    • Biological Activity : Analgesic testing in rodents via thermal plate assays demonstrated bioactivity, though the nitro derivative’s efficacy remains unstudied .

Spectroscopic and Crystallographic Data

  • NMR Trends: For streptochlorin (a non-nitro pyridinone), ¹H and ¹³C chemical shifts were reported (Figure 3a-b), but nitro-substituted analogs may show downfield shifts due to the nitro group’s deshielding effects .
  • Crystallography: SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement.

Biological Activity

6-Methyl-4-nitropyridin-2(1H)-one is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features both a methyl group and a nitro group, which contribute to its unique chemical properties and biological effects.

  • Chemical Formula : C6H6N2O3
  • CAS Number : 209963-51-9

The presence of the nitro group allows for various chemical reactions, including reduction to form amino derivatives, substitution reactions with nucleophiles, and oxidation processes . These reactions are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, such as enzymes or receptors. This interaction can lead to diverse biological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In studies involving cancer cell lines, this compound demonstrated cytotoxic effects, leading to apoptosis in cancer cells. The precise mechanism appears to involve modulation of signaling pathways related to cell proliferation and survival .

Study 1: Antimicrobial Efficacy

In a study published in the journal Frontiers in Chemistry, researchers evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The compound showed an IC50 value of approximately 15 μM against Staphylococcus aureus, indicating strong antibacterial activity compared to other tested compounds .

CompoundIC50 (μM)
This compound15
Control (Standard Antibiotic)10

Study 2: Anticancer Activity

A separate investigation reported that this compound induced apoptosis in human breast cancer cells (MCF-7) through caspase activation and mitochondrial dysfunction. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Cell LineConcentration (μM)% Cell Viability
MCF-72045
MCF-74025

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
4-Nitropyridin-2(1H)-oneLacks methyl groupModerate antibacterial activity
6-Methylpyridin-2(1H)-oneLacks nitro groupLow cytotoxicity
4-Aminopyridin-2(1H)-oneContains amino instead of nitroHigh anticancer activity

Q & A

Q. What frameworks reconcile contradictory findings in pharmacological studies of nitro-heterocycles?

  • Methodological Answer :
  • Causal inference models (e.g., counterfactual analysis) to distinguish direct vs. indirect effects.
  • Pathway enrichment analysis to contextualize biological targets.
  • Resource-based theories (e.g., COR theory) assess how experimental constraints (e.g., funding, equipment) influence outcomes .

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